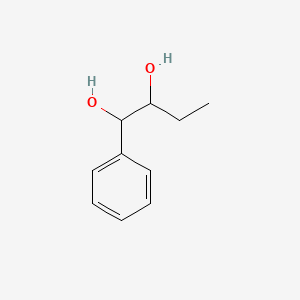

1-Phenyl-1,2-butanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22607-13-2 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-phenylbutane-1,2-diol |

InChI |

InChI=1S/C10H14O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9-12H,2H2,1H3 |

InChI Key |

WFSOUGZEVPHHSM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C1=CC=CC=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 1-Phenyl-1,2-butanediol

Disclaimer: Scientific literature explicitly detailing the mechanism of action of 1-Phenyl-1,2-butanediol is notably scarce. This guide, therefore, presents a synthesis of available information on its chemical properties and extrapolates potential mechanisms based on the activities of structurally analogous compounds. The signaling pathways and experimental data presented herein are largely hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a vicinal diol containing a phenyl group, a chemical structure that suggests potential bioactivity within the central nervous system (CNS). While direct pharmacological studies are limited, the structural similarities to other psychoactive compounds, including certain anticonvulsants and CNS depressants, warrant a theoretical exploration of its possible mechanisms of action. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known characteristics of this compound and a theoretical framework for its potential pharmacological effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | PubChem |

| Molecular Weight | 166.22 g/mol | PubChem |

| CAS Number | 22607-13-2 | PubChem |

| LogP (octanol-water partition coefficient) | 1.3 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Polar Surface Area | 40.5 Ų | PubChem |

Hypothetical Mechanisms of Action and Signaling Pathways

Based on the chemical structure of this compound, several potential mechanisms of action can be postulated. These are primarily centered around its potential to interact with CNS receptors and ion channels.

Modulation of GABAergic Neurotransmission

A prominent hypothesis is the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. This is based on the known sedative and anticonvulsant effects of compounds that enhance GABAergic signaling.

A potential pathway could involve a positive allosteric modulation of GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability.

Interaction with Voltage-Gated Ion Channels

Another plausible mechanism is the modulation of voltage-gated sodium or calcium channels. Many anticonvulsant drugs act by blocking these channels, which are critical for the initiation and propagation of action potentials.

Proposed Experimental Protocols

To elucidate the actual mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound to a panel of CNS receptors and ion channels.

Methodology:

-

Preparation of Membranes: Prepare cell membrane fractions from rodent brains or from cell lines expressing specific human recombinant receptors (e.g., GABA-A, NMDA, AMPA, voltage-gated sodium and calcium channels).

-

Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target of interest in the presence of increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

An In-depth Technical Guide to 1-Phenyl-1,2-butanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1,2-butanediol is an aromatic diol with the chemical formula C₁₀H₁₄O₂.[1] Its structure, featuring a phenyl group attached to a butane-1,2-diol backbone, imparts it with chiral properties, making it a molecule of significant interest in stereoselective synthesis and as a potential building block for pharmaceuticals. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, spectral characterization, and potential biological relevance.

Chemical and Physical Properties

This compound is a diol with a molecular weight of approximately 166.22 g/mol .[1] The presence of two hydroxyl groups and a phenyl ring influences its solubility, reactivity, and potential for biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | [1] |

| IUPAC Name | 1-phenylbutane-1,2-diol | [1] |

| CAS Number | 22607-13-2 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and biocatalytic methods. The stereoselective synthesis of this chiral molecule is of particular importance for its applications in the pharmaceutical industry.

Biocatalytic Synthesis using Aspergillus niger

A notable method for the stereoselective synthesis of the related compound (S)-1-phenylethane-1,2-diol involves the hydroxylation of 2-phenylethanol using the fungus Aspergillus niger. This biotransformation highlights a green chemistry approach to producing chiral diols.

Experimental Protocol: Biotransformation of 2-phenylethanol

This protocol is for the synthesis of (S)-1-phenylethane-1,2-diol, a closely related analogue of this compound, and illustrates a viable biocatalytic route.

-

Microorganism: Aspergillus niger (KKP 2301) is used as the biocatalyst.

-

Culture Preparation: The biocatalyst is prepared by cultivating the microorganism on a potato dextrose broth (PDB) medium. Optimal growth is typically achieved after 3 days at 23°C on a rotary shaker (135 rpm).

-

Biotransformation: The biotransformation is carried out in a bioreactor. The process involves a 4-day reaction where 2-phenylethanol is converted to (S)-1-phenylethane-1,2-diol.

-

Reaction Conditions: In a half-preparative scale experiment using a 1.3 L batch reactor, 320 g of free A. niger mycelium was used to convert 5 mM of 2-phenylethanol (458 mg in 750 mL). The aeration was maintained at 0.5 L/min, and the temperature was kept at 23°C.

-

Yield: This process can yield (S)-1-phenylethane-1,2-diol at a final concentration of 447 mg/L with an efficiency of 65% after four days.[1][2]

Chemical Synthesis: Stereoselective Reduction

Another common strategy for synthesizing 1,2-diols is the stereoselective reduction of the corresponding α-hydroxy ketone or diketone. For instance, the enantioselective hydrogenation of 1-phenyl-1,2-propanedione can yield specific stereoisomers of 1-phenyl-1,2-propanediol. This approach often employs chiral catalysts or biocatalysts like baker's yeast.

Experimental Protocol: Enantioselective Hydrogenation of a 1-phenyl-1,2-dione

This generalized protocol is based on the reduction of 1-phenyl-1,2-propanedione and is applicable to the synthesis of this compound from the corresponding dione.

-

Reactant: 1-phenyl-1,2-butanedione.

-

Catalyst: A platinum catalyst modified with a chiral agent such as cinchonidine.

-

Reaction Conditions: The reaction is typically carried out in a pressurized reactor at around 5 bar and at a temperature range of 0–25°C.

-

Solvent: Solvents such as ethanol, ethyl acetate, or dichloromethane can be used.

-

Procedure: The catalyst can be modified in situ (simultaneous addition of the reactant and modifier) or through pre-modification (preadsorption of the modifier before adding the reactant). The reaction progress is monitored to determine the conversion and enantiomeric excess of the product. In similar reactions, the hydrogenation of the carbonyl group attached to the phenyl ring is often preferred.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (GC-MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z (Top 3 Peaks) | Intensity |

| 108 | High |

| 107 | Medium |

| 79 | Low |

Data sourced from PubChem CID 31433.[1]

NMR Spectroscopy

Expected ¹H NMR Chemical Shifts:

| Proton | Expected Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 7.4 |

| CH-OH (benzylic) | 4.5 - 5.0 |

| CH-OH | 3.5 - 4.0 |

| CH₂ | 1.4 - 1.7 |

| CH₃ | 0.9 - 1.0 |

| OH | 2.0 - 4.0 (broad) |

Expected ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

| Phenyl-C (substituted) | 140 - 145 |

| Phenyl-C | 125 - 129 |

| CH-OH (benzylic) | 75 - 80 |

| CH-OH | 70 - 75 |

| CH₂ | 25 - 30 |

| CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (alcohol) | 1000 - 1260 |

Biological Activity and Potential Signaling Pathways

The biological activity of this compound is not extensively documented in the scientific literature. However, the structural motif of a phenyl group attached to a diol is present in various biologically active molecules. Diols, in general, can participate in numerous biological processes, and their functionalization can significantly alter the biological activity of a parent compound.

While no specific signaling pathways involving this compound have been identified, we can look at the broader class of aromatic diols and their potential interactions. For instance, some phenolic compounds are known to interact with various cellular signaling cascades. It is plausible that this compound, due to its phenyl and hydroxyl moieties, could interact with enzymes or receptors, potentially influencing cellular pathways. However, without direct experimental evidence, any proposed mechanism remains speculative.

Given the interest in chiral diols for pharmaceutical applications, it is conceivable that this compound could serve as a scaffold for the development of new therapeutic agents. For example, some 2-substituted 2-aminopropane-1,3-diols have been shown to possess immunosuppressive activity.

Conclusion

This compound is a chiral aromatic diol with potential applications in organic synthesis and drug development. While methods for its stereoselective synthesis, particularly biocatalytic routes, are being explored, a significant gap exists in the understanding of its biological activities and mechanisms of action. Further research is warranted to elucidate its pharmacological profile and to explore its potential as a precursor for novel therapeutic agents. The data and protocols summarized in this guide provide a foundation for future investigations into this promising molecule.

References

The Discovery and Synthesis of 1-Phenyl-1,2-butanediol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Phenyl-1,2-butanediol is a chiral organic compound of significant interest in the fields of synthetic chemistry and drug development. Its structure, featuring a phenyl group and two hydroxyl groups on a butane chain, makes it a valuable chiral building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, synthesis, physical and chemical properties, and analytical data of this compound.

Physicochemical Properties

This compound is an alcohol and a polyol with the molecular formula C10H14O2.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H14O2 | PubChem |

| Molecular Weight | 166.22 g/mol | PubChem[2] |

| IUPAC Name | 1-phenylbutane-1,2-diol | PubChem[2] |

| CAS Number | 22607-13-2 | PubChem[2] |

| Appearance | Colorless liquid or solid (temperature dependent) | EvitaChem[1] |

| Solubility | Soluble in water and organic solvents like ethanol | EvitaChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and biocatalytic methods. The choice of method often depends on the desired stereochemistry of the final product.

Chemical Synthesis

A common method for the synthesis of this compound is the reduction of α-hydroxy ketones or related precursors. A representative method involves the catalytic hydrogenation of a suitable ketone.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative example of the synthesis of a phenyl-substituted diol and can be adapted for this compound.

Materials:

-

Substrate (e.g., 1-phenyl-1-hydroxy-2-butanone) (0.5 mmol)

-

Catalyst (e.g., Ru-MACHO) (5 µmol)

-

Base (e.g., sodium t-butanolate) (0.05 mmol)

-

Methanol (MeOH) (0.5 mL)

-

Hydrogen gas (H2)

-

Water (H2O)

-

Ethyl acetate (EA)

-

Sodium sulfate (Na2SO4)

Procedure:

-

In a glove box, a glass liner containing a stir bar is charged with the substrate, catalyst, base, and methanol.

-

The glass liner is placed into an autoclave, which is then purged with hydrogen gas three times.

-

The hydrogenation reaction is carried out under 10-50 bar of H2 pressure with stirring at a controlled temperature (e.g., 25-80°C) for 12-24 hours.[3]

-

After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen gas is carefully vented in a fume hood.

-

The reaction mixture is transferred to a flask, and water (2 mL) is added.

-

The product is extracted with ethyl acetate (3 x 5 mL).

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography.

Biocatalytic Synthesis

Biotransformation offers a stereoselective route to produce specific enantiomers of this compound. This method often utilizes whole-cell microorganisms or isolated enzymes.

A notable biocatalytic approach involves the use of microorganisms like Aspergillus niger to convert 2-phenylethanol into this compound over a period of four days in a bioreactor, with reported yields of around 65%.[1] Enzymatic methods using carbonyl reductases have also been employed for the stereoselective reduction of corresponding ketones to yield this compound with high optical purity.[1]

Visualization of Synthesis Pathways

The following diagrams illustrate the general chemical and biocatalytic synthesis routes for this compound.

Caption: Chemical synthesis of this compound via reduction.

Caption: Biocatalytic synthesis of this compound.

Analytical Data

The characterization of this compound is typically performed using a combination of spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. |

| ¹³C NMR | The carbon-13 NMR spectrum reveals the number and types of carbon atoms present. |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH) groups and the phenyl ring. |

| Mass Spectrometry (MS) | Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. |

Note: Specific peak assignments and high-resolution spectra can be found in spectral databases such as the NIST WebBook and PubChem.[2]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature is particularly important, as the stereochemistry of a drug molecule can significantly impact its pharmacological activity and safety profile. While the direct biological activity of this compound is not extensively documented, its role as a precursor to more complex, biologically active molecules is well-established in the pharmaceutical industry. The general class of phenylpropanoids, to which this compound is related, is known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[4]

Conclusion

This compound is a significant chiral diol with well-established synthetic routes. Both chemical and biocatalytic methods provide access to this important building block. Its utility in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. The detailed characterization through modern analytical techniques ensures its purity and suitability for these applications. Further research into the direct biological activities of this compound and its derivatives may reveal new therapeutic opportunities.

References

- 1. Buy this compound (EVT-15355518) | 22607-13-2 [evitachem.com]

- 2. This compound | C10H14O2 | CID 31433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-1,2-ethanediol synthesis - chemicalbook [chemicalbook.com]

- 4. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Phenyl-1,2-butanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Phenyl-1,2-butanediol, a significant chemical intermediate. The document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and applications, with a particular focus on its relevance in the field of drug development. All quantitative data is presented in structured tables for ease of reference, and key experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying processes. The definitive CAS number for this compound is 22607-13-2 [1][2][3][4].

Chemical and Physical Properties

This compound is a vicinal diol with a phenyl substituent, making it a chiral molecule. Its properties are crucial for its application in stereoselective synthesis.

| Property | Value | Reference |

| CAS Number | 22607-13-2 | [1][2][3][4] |

| Molecular Formula | C10H14O2 | [1][2][3][4] |

| Molecular Weight | 166.22 g/mol | [1][2][3][4] |

| IUPAC Name | 1-phenylbutane-1,2-diol | [2] |

| Density | 1.097 g/cm³ | [1] |

| Boiling Point | 307.8 °C | [1] |

| Flash Point | 148.8 °C | [1] |

| Refractive Index | 1.548 | [1] |

| XLogP3 | 1.49 | [1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹³C NMR | Spectra available for reference.[2] |

| Mass Spectrometry (GC-MS) | Available for review.[2][4] |

| IR Spectra | Vapor phase IR spectra are available.[2] |

Synthesis of this compound

The synthesis of this compound and similar vicinal diols can be achieved through various methods, often involving the stereoselective reduction of α-hydroxy ketones or the dihydroxylation of alkenes. Enzymatic synthesis offers a route to specific stereoisomers.

General Synthesis Workflow

A common synthetic approach involves the reduction of a corresponding α-hydroxy ketone. This can be achieved using various reducing agents or through biocatalysis.

Caption: A generalized synthetic pathway to this compound.

Experimental Protocol: Biocatalytic Reduction of 1-Phenyl-1,2-propanedione

This protocol is adapted from methodologies used for similar compounds and illustrates a biocatalytic approach which can yield specific stereoisomers.[5]

-

Preparation of Yeast Culture: A culture of baker's yeast (Saccharomyces cerevisiae) is prepared by suspending it in a buffered glucose solution and allowing it to activate.

-

Substrate Addition: 1-Phenyl-1,2-propanedione is added to the activated yeast culture.

-

Reduction Reaction: The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours. The yeast enzymes catalyze the reduction of the diketone.

-

Extraction: The reaction mixture is filtered to remove the yeast cells. The filtrate is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the desired stereoisomer of 1-phenyl-1,2-propanediol. While this protocol is for a related compound, a similar approach can be envisioned for 1-phenyl-1,2-butanedione.

Applications in Drug Development

This compound and its analogs are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[6] Their diol functionality allows for further chemical modifications to construct more complex molecules. These compounds are particularly useful in the synthesis of chiral drugs where specific stereochemistry is crucial for therapeutic activity. For instance, related phenyl-diols are used in the synthesis of various therapeutic agents.[6]

Potential Metabolic Pathway

Caption: A postulated metabolic pathway for this compound.

This metabolic conversion is significant as the resulting gamma-hydroxybutyric acid (GHB) analog could have pharmacological activity.[8] The rate of this metabolism can be influenced by genetic variations in the ADH enzyme.[9] Inhibition of ADH can significantly reduce the conversion of butanediols to their corresponding GHB analogs.[7]

Safety Information

Detailed toxicological data for this compound is not extensively documented in the provided search results. As with any chemical, it should be handled with appropriate personal protective equipment in a well-ventilated area. For related compounds like 1-phenyl-1,2-ethanediol, it is classified as a combustible solid.

Conclusion

This compound, identified by CAS number 22607-13-2, is a valuable chemical intermediate with significant potential in synthetic chemistry and drug development. Its well-defined chemical and physical properties, along with established synthetic routes, make it an important tool for researchers. Understanding its potential metabolic pathways is crucial for its application in the development of new therapeutic agents. This guide provides a foundational understanding of this compound for professionals in the scientific community.

References

- 1. 1-phenylbutane-1,2-diol | 22607-13-2, 1-phenylbutane-1,2-diol Formula - ECHEMI [echemi.com]

- 2. This compound | C10H14O2 | CID 31433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Butanediol, 1-phenyl | 22607-13-2 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis of Optically Active 1-Phenyl-1, 2-propanediol by Use of Baker's Yeast [jstage.jst.go.jp]

- 6. nbinno.com [nbinno.com]

- 7. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 9. Clinical pharmacology of 1,4-butanediol and gamma-hydroxybutyrate after oral 1,4-butanediol administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1-Phenyl-1,2-butanediol and its Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1,2-butanediol and its structural analogs represent a class of compounds with significant potential in the development of novel therapeutics, particularly in the areas of neurology and beyond. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds. Detailed experimental protocols for chemical synthesis and biological screening are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide explores the potential signaling pathways through which these molecules may exert their effects, offering a foundation for future research and drug development endeavors.

Introduction

Phenyl-substituted diols are a versatile class of molecules that have garnered interest in medicinal chemistry due to their diverse biological activities. This compound, the core structure of interest, and its analogs are being investigated for a range of therapeutic applications, including anticonvulsant and neuroprotective effects. Understanding the relationship between their chemical structure and biological function is paramount for the rational design of more potent and selective drug candidates. This guide aims to consolidate the current knowledge on these compounds, providing a technical resource for researchers in the field.

Chemical Synthesis of this compound and its Analogs

The synthesis of this compound and its structural analogs can be achieved through various chemical and biocatalytic methods. Stereoselectivity is often a key consideration in the synthesis, as different stereoisomers can exhibit distinct biological activities.

General Synthetic Routes

A common approach to synthesizing 1-phenyl-1,2-alkanediols involves the reduction of the corresponding α-hydroxy ketones.

Experimental Protocol: General Procedure for the Catalytic Hydrogenation of α-Hydroxy Ketones [1]

A detailed experimental protocol for the synthesis of 1-phenyl-1,2-ethanediol, which can be adapted for this compound and its analogs, is as follows:

-

Preparation: In a glove box, charge a glass liner containing a stir bar with the α-hydroxy ketone substrate (0.5 mmol), a base (e.g., sodium t-butanolate, 0.05 mmol), a ruthenium catalyst (e.g., Ru-MACHO, 5 µmol), and methanol (0.5 mL).

-

Hydrogenation: Place the glass liner into an autoclave and degas with hydrogen gas (H₂) three times. Carry out the hydrogenation at 10-50 bar H₂ with stirring at 25-80°C for 12-24 hours.

-

Work-up: After the reaction is complete, allow the autoclave to cool to room temperature and carefully release the hydrogen gas in a fume hood.

-

Extraction: Transfer the solution to a flask with water (2 mL) and extract with ethyl acetate (3 x 5 mL).

-

Purification: Dry the combined organic layers with sodium sulfate (Na₂SO₄), concentrate in vacuo, and purify the product as needed.

This protocol can be adapted for the synthesis of a variety of 1-phenyl-1,2-alkanediols by starting with the appropriate α-hydroxy ketone. For example, the synthesis of 1-phenyl-1,2-pentanediol would start from 1-hydroxy-1-phenyl-2-pentanone.

Biocatalytic Synthesis

Biocatalytic methods offer an alternative, often highly stereoselective, route to chiral diols.

Experimental Protocol: Bioreduction of α-Hydroxy Acetophenones [2]

This method utilizes a whole-cell biocatalyst co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.

-

Reaction Setup: Prepare a solution of the α-hydroxy acetophenone analog in a suitable solvent (e.g., DMSO). Add this solution to a phosphate buffer (e.g., 100 mM, pH 6.0) containing the lyophilized whole cells of the recombinant E. coli, D-glucose, and NADP⁺.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30°C) and maintain the pH by the addition of an aqueous base (e.g., 4 M NaOH).

-

Monitoring and Work-up: Monitor the reaction progress by HPLC. Once the reaction is complete, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the chiral diol.

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have shown promise as anticonvulsant and neuroprotective agents. The biological activity is often influenced by the length of the alkyl chain, as well as the nature and position of substituents on the phenyl ring.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of phenyl-substituted compounds. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly used animal models to evaluate anticonvulsant efficacy.

Table 1: Anticonvulsant Activity of Selected Phenyl-Substituted Compounds

| Compound | Structure | MES ED₅₀ (mg/kg) | Reference |

| 1-Phenylcyclohexylamine Analog | 3-methyl (trans) | ~20 | [3] |

| 1-Phenylcyclohexylamine Analog | 2-methoxy | ~15 | [3] |

| Phenylmethylenehydantoin (14) | Substituted Phenyl | 28 ± 2 | [4] |

| Phenylmethylenehydantoin (12) | Substituted Phenyl | 39 ± 4 | [4] |

| S-(+)-2-amino-1-butanol derivative VIII | Aminoalkanol | Protective Index (TD₅₀/ED₅₀) of 4.55 | [5] |

Structure-Activity Relationship Insights:

-

Phenyl Ring Substitution: For phenylmethylenehydantoins, substitution on the phenyl ring with alkyl, halogeno, trifluoromethyl, and alkoxyl groups generally leads to good anticonvulsant activity. Polar groups like -NO₂, -CN, and -OH tend to decrease or abolish activity[4].

-

Hydrogen Bonding Capability: Studies on phenytoin-like compounds suggest that the ability to form hydrogen bonds is an important feature for anticonvulsant activity. A stepwise decrease in activity was observed when the hydantoin ring was altered to a succinimide and then a pyrrolidinone, and upon N-methylation, which reduces hydrogen bonding potential[6].

-

Lipophilicity: The anticonvulsant activity of phenylmethylenehydantoins has been correlated with their log P values, indicating the importance of lipophilicity for crossing the blood-brain barrier and reaching the target site[4].

Neuroprotective Activity

The neuroprotective effects of this compound analogs are an emerging area of research. In vitro assays, such as the MTT assay to assess cell viability after exposure to a neurotoxin, are commonly used for initial screening.

Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere.

-

Treatment: Expose the cells to a neurotoxin (e.g., MPP⁺ or rotenone) in the presence or absence of the test compounds (this compound analogs) at various concentrations.

-

MTT Addition: After an incubation period (e.g., 24 hours), add MTT solution to each well and incubate for a further 4 hours.

-

Measurement: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Table 2: Neuroprotective Activity of Selected Phenyl-Substituted Compounds

| Compound | Model System | IC₅₀ / EC₅₀ | Reference |

| Andrographolide analogue AL-1 | MPP⁺-induced neurotoxicity in SH-SY5Y cells | Not specified, but significant prevention of neurotoxicity | [7] |

| 1,1′-Biphenylnitrone (BPMN3) | Oligomycin A/rotenone-induced cell death in SH-SY5Y cells | More potent than PBN | [8] |

| 1,1′-Biphenylnitrone (BPHBN5) | Oligomycin A/rotenone-induced cell death in SH-SY5Y cells | EC₅₀ = 13.16 ± 1.65 µM | [8] |

Signaling Pathways

The precise molecular mechanisms by which this compound and its analogs exert their neuroprotective effects are still under investigation. However, research on other neuroprotective compounds with similar structural features provides insights into potential signaling pathways that may be involved.

// Nodes PBD_Analogs [label="this compound\nAnalogs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; ARE [label="Antioxidant\nResponse Element (ARE)", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#FBBC05", fontcolor="#202124"]; BDNF [label="BDNF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\nand Plasticity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PBD_Analogs -> ROS [label="Inhibition", color="#EA4335"]; ROS -> Nrf2 [style=invis]; PBD_Analogs -> Nrf2 [label="Activation", color="#34A853"]; Keap1 -> Nrf2 [label="Inhibition", arrowhead=tee, color="#EA4335"]; Nrf2 -> ARE [label="Transcription\nFactor Binding"]; ARE -> Antioxidant_Enzymes [label="Gene Expression", color="#34A853"]; Antioxidant_Enzymes -> ROS [label="Scavenging", arrowhead=tee, color="#34A853"]; Antioxidant_Enzymes -> Neuroprotection; PBD_Analogs -> CREB [label="Activation", color="#34A853"]; CREB -> BDNF [label="Gene Expression", color="#34A853"]; BDNF -> Cell_Survival; Cell_Survival -> Neuroprotection; } .dot Caption: Potential neuroprotective signaling pathways of this compound analogs.

One plausible mechanism is the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Oxidative stress is a key contributor to neuronal damage in many neurodegenerative diseases. This compound analogs may act as antioxidants, directly scavenging reactive oxygen species (ROS), or they may activate the transcription factor Nrf2. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by compounds like phenyl-substituted diols, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Another potential pathway is the modulation of the CREB/BDNF (cAMP response element-binding protein/Brain-Derived Neurotrophic Factor) signaling cascade. BDNF is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Some neuroprotective compounds have been shown to increase the phosphorylation of CREB, a transcription factor that upregulates the expression of BDNF. Increased levels of BDNF can then promote neuronal survival and synaptic plasticity, counteracting the neurodegenerative processes.

Experimental Workflows

A systematic approach is essential for the discovery and development of novel this compound-based therapeutics. The following workflow outlines the key stages from compound synthesis to preclinical evaluation.

// Nodes Synthesis [label="Synthesis of Analogs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro_Screening [label="In Vitro Screening\n(Anticonvulsant/Neuroprotective)", fillcolor="#FBBC05", fontcolor="#202124"]; SAR_Analysis [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Selection [label="Lead Compound\nSelection", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo_Testing [label="In Vivo Efficacy and\nToxicity Testing", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism_Studies [label="Mechanism of Action\nStudies (Signaling Pathways)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preclinical_Development [label="Preclinical Development", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> In_Vitro_Screening; In_Vitro_Screening -> SAR_Analysis; SAR_Analysis -> Lead_Selection; Lead_Selection -> In_Vivo_Testing; In_Vivo_Testing -> Mechanism_Studies; Mechanism_Studies -> Preclinical_Development; SAR_Analysis -> Synthesis [label="Iterative Design"]; } .dot Caption: A typical workflow for the development of this compound analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds with demonstrated potential for the treatment of neurological disorders. This guide has provided a foundational overview of their synthesis, biological activities, and potential mechanisms of action. Future research should focus on:

-

Expansion of the Analog Library: The synthesis and evaluation of a broader and more diverse range of analogs are needed to establish more comprehensive structure-activity relationships.

-

Elucidation of Molecular Targets: Identifying the specific molecular targets of these compounds will be crucial for understanding their mechanism of action and for designing more potent and selective molecules.

-

In-depth Mechanistic Studies: Further investigation into the signaling pathways modulated by these compounds will provide a more complete picture of their neuroprotective effects.

-

Pharmacokinetic and Toxicological Profiling: Thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential for the translation of promising lead compounds into clinical candidates.

By systematically addressing these areas, the full therapeutic potential of this compound and its analogs can be realized, paving the way for the development of novel and effective treatments for a range of debilitating diseases.

References

- 1. 1-Phenyl-1,2-ethanediol synthesis - chemicalbook [chemicalbook.com]

- 2. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of 1,2-aminoalkanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of the andrographolide analogue AL-1 in the MPP⁺/MPTP-induced Parkinson's disease model in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Phenyl-1,2-butanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1,2-butanediol (CAS No: 22607-13-2), a key chemical intermediate. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound. Due to the limited availability of complete, publicly accessible datasets, typical ranges and data from analogous compounds are provided for educational purposes where specific experimental data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -OH | Broad singlet | s | N/A |

| Phenyl-H | 7.2 - 7.4 | Multiplet | m |

| H-1 (CH-OH) | ~4.5 | Doublet | d |

| H-2 (CH-OH) | ~3.6 | Multiplet | m |

| H-3 (CH₂) | 1.4 - 1.6 | Multiplet | m |

| H-4 (CH₃) | ~0.9 | Triplet | t |

¹³C NMR (Carbon-13 NMR):

While a ¹³C NMR spectrum for this compound is indexed in databases such as PubChem, the complete, assigned peak list is not publicly available.[1] The following table provides an expected range for the chemical shifts of the carbon atoms in the molecule, based on general principles and data for related compounds.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (CH-OH) | 75 - 80 |

| C-2 (CH-OH) | 70 - 75 |

| C-3 (CH₂) | 25 - 30 |

| C-4 (CH₃) | 10 - 15 |

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl C-H | 125 - 130 |

Infrared (IR) Spectroscopy

An experimental vapor phase IR spectrum is available, though detailed peak assignments are not provided in public databases.[1] The expected characteristic absorption bands for the functional groups in this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3550 - 3200 | O-H | Stretching | Strong, Broad |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium |

| 3000 - 2850 | C-H (Aliphatic) | Stretching | Medium-Strong |

| 1600, 1495, 1450 | C=C (Aromatic) | Stretching | Medium |

| 1200 - 1000 | C-O | Stretching | Strong |

Mass Spectrometry (MS)

GC-MS data for this compound is available through the NIST Mass Spectrometry Data Center.[1] The primary fragmentation peaks are summarized below.

| m/z | Relative Intensity | Possible Fragment Ion |

| 108 | 100 (Base Peak) | [C₇H₈O]⁺ |

| 107 | High | [C₇H₇O]⁺ or [C₈H₁₁]⁺ |

| 79 | High | [C₆H₇]⁺ |

| 77 | Medium | [C₆H₅]⁺ (Phenyl) |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR Spectrometer (e.g., 300-500 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

-

Process the FID and reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

FTIR Spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press, or gas cell).

Procedure (using Attenuated Total Reflectance - ATR):

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Helium carrier gas

-

GC column suitable for polar analytes (e.g., a wax or mid-polarity column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC-MS Setup:

-

Set the GC oven temperature program to ensure good separation. A typical program might start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 250°C), and then hold.

-

Set the injector and transfer line temperatures appropriately (e.g., 250°C).

-

Set the MS to operate in electron ionization (EI) mode at 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion (if present) and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the expected fragmentation pattern in mass spectrometry.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

References

A Technical Guide to the Solubility of 1-Phenyl-1,2-butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenyl-1,2-butanediol, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for understanding its solubility, detailed experimental protocols for determining its solubility, and an analysis of the key factors influencing this critical property.

Physicochemical Properties of this compound

This compound is an organic compound with the chemical formula C10H14O2 and a molecular weight of approximately 166.22 g/mol .[1][2] Its structure, featuring a phenyl group and two hydroxyl groups on adjacent carbons, dictates its solubility behavior. The presence of the polar hydroxyl groups allows for hydrogen bonding, suggesting potential solubility in polar solvents, while the nonpolar phenyl group and butyl chain contribute to its affinity for less polar environments.

| Property | Value |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol [1][2] |

| Appearance | Likely a liquid at room temperature[3] |

| Boiling Point | Approximately 190 °C at atmospheric pressure[3] |

| Density | Approximately 1.0 g/cm³[3] |

Qualitative Solubility Profile

While specific quantitative data is scarce, the general principles of "like dissolves like" can be applied to predict the qualitative solubility of this compound.

-

Polar Solvents (e.g., Water, Ethanol): The two hydroxyl groups are capable of forming hydrogen bonds with polar protic solvents like water and ethanol.[3] Therefore, this compound is expected to have some degree of solubility in these solvents. However, the presence of the nonpolar phenyl group and the carbon chain may limit its miscibility with water compared to smaller diols.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar phenyl ring and the butyl chain suggest that this compound will exhibit solubility in nonpolar organic solvents.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of this compound, suggesting a likelihood of good solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following outlines a common and reliable method.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved this compound is achieved.

-

The weight of the dissolved solid can then be determined.

-

Alternatively, for more precise measurements, a calibrated analytical method such as HPLC or GC can be used to determine the concentration of this compound in the filtered supernatant. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Gravimetric Method:

-

Solubility (g/L) = (Mass of dissolved solute in g / Volume of solvent in L)

-

-

Chromatographic Method:

-

Determine the concentration from the calibration curve and express it in the desired units.

-

-

Figure 1: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors that are critical to consider in experimental design and application.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic.[5][6] This is a critical parameter to control and report in any solubility study.

-

Solvent Polarity: As a molecule with both polar (hydroxyl groups) and nonpolar (phenyl group, alkyl chain) regions, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both moieties will likely be a good solvent. The principle of "like dissolves like" is a fundamental guide here.[5]

-

pH: For compounds with ionizable groups, pH can significantly alter solubility. While this compound does not have strongly acidic or basic groups, extreme pH values could potentially influence the stability of the molecule and indirectly affect solubility measurements.

-

Crystal Form (Polymorphism): If this compound can exist in different crystalline forms (polymorphs), each form may have a different solubility. The most stable polymorph will generally have the lowest solubility. It is important to characterize the solid form used in solubility studies.

Figure 2: Key factors influencing the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While specific quantitative data remains to be extensively published, the provided theoretical background and detailed experimental protocol offer a robust framework for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound in various solvent systems. Accurate and reproducible solubility data is a cornerstone of successful research and development, and the methodologies outlined herein are designed to achieve that goal.

References

- 1. This compound | C10H14O2 | CID 31433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,2R)-1-phenylbutane-1,2-diol|lookchem [lookchem.com]

- 3. Buy this compound (EVT-15355518) | 22607-13-2 [evitachem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

stereoisomers of 1-Phenyl-1,2-butanediol

An In-depth Technical Guide to the Stereoisomers of 1-Phenyl-1,2-butanediol

Introduction

This compound is a vicinal diol with the chemical formula C10H14O2.[1] The presence of two stereogenic centers at the C1 and C2 positions of the butane chain gives rise to four distinct stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers and have diastereomeric relationships with one another. The precise stereochemical configuration of such molecules is of paramount importance in the fields of pharmacology and materials science, as different stereoisomers can exhibit vastly different biological activities and physical properties.

This guide provides a comprehensive overview of the , focusing on their structure, properties, and the methodologies for their synthesis and separation. While specific experimental data for this compound is limited in the available literature, this document draws upon established protocols for structurally analogous compounds, such as 1-phenyl-1,2-propanediol, to provide a robust technical framework for researchers.

Molecular Structure and Stereochemistry

The core structure of this compound features a phenyl group and two hydroxyl groups attached to a butane backbone. The chiral centers are located at C1 (bearing a hydroxyl group and the phenyl group) and C2 (bearing a hydroxyl group and an ethyl group). The four stereoisomers are:

-

(1R,2R)-1-Phenyl-1,2-butanediol

-

(1S,2S)-1-Phenyl-1,2-butanediol

-

(1R,2S)-1-Phenyl-1,2-butanediol

-

(1S,2R)-1-Phenyl-1,2-butanediol

The (1R,2R) and (1S,2S) isomers are enantiomers of each other and are classified as the erythro diastereomers. The (1R,2S) and (1S,2R) isomers are also an enantiomeric pair, classified as the threo diastereomers.

Physicochemical Properties

| Property | This compound (Racemic Mixture) | Notes |

| Molecular Formula | C10H14O2 | [1][2] |

| Molecular Weight | 166.22 g/mol | [1][2] |

| CAS Number | 22607-13-2 | [1][3] |

| Appearance | Colorless liquid (typical for similar diols) | General property of vic-diols[4] |

| Melting Point | Data not available | For comparison, (2S)-4-phenyl-1,2-butanediol is 34-36 °C[5] |

| Boiling Point | Data not available | For comparison, 1,2-butanediol is 195-197 °C[4] |

| Density | Data not available | For comparison, 1,2-butanediol is 1.0023 g/cm³[4] |

| Optical Rotation ([α]D) | Varies for each pure stereoisomer | Expected to be non-zero for pure enantiomers. |

Experimental Protocols: Synthesis and Separation

The generation of stereochemically pure this compound requires highly selective synthetic or separation methodologies.

Stereoselective Biocatalytic Synthesis

A powerful strategy for accessing all four stereoisomers involves a modular, two-step enzymatic cascade, a method proven effective for producing 1-phenyl-1,2-propanediol.[6][7][8] This approach offers high stereoselectivity and operates under mild, environmentally benign conditions.

Protocol Overview:

The synthesis begins with the carboligation of an aldehyde substrate, followed by an oxidoreduction step. The stereochemical outcome is dictated by the specific enzymes chosen for each step.

Step 1: Stereoselective Carboligation

-

Reaction: Benzaldehyde is reacted with propanal in the presence of a carboligase enzyme (e.g., Benzaldehyde Lyase - BAL, or a variant) to form the α-hydroxy ketone intermediate, 1-hydroxy-1-phenyl-2-butanone.

-

Enzyme Selection: The choice of carboligase determines the stereochemistry at the C1 position. For example, some lyases produce the (R)-hydroxy ketone, while others yield the (S)-enantiomer.[6][7]

-

Methodology:

-

Prepare a buffered reaction medium.

-

Introduce the starting materials: benzaldehyde and propanal.

-

Add the selected whole-cell or isolated carboligase enzyme.

-

Incubate the reaction under optimized conditions (temperature, pH, solvent system) until substrate conversion is maximized. A micro-aqueous organic solvent system can be employed to increase the concentration of hydrophobic substrates.[7]

-

Step 2: Stereoselective Oxidoreduction

-

Reaction: The intermediate α-hydroxy ketone is reduced to the final 1,2-diol product using an alcohol dehydrogenase (ADH).

-

Enzyme Selection: The choice of ADH dictates the stereochemistry at the newly formed C2 chiral center. Different ADHs exhibit distinct stereopreferences, allowing for the selective formation of either the syn (erythro) or anti (threo) diol.[6][8]

-

Methodology:

-

To the reaction mixture from Step 1, add the selected whole-cell or isolated ADH.

-

Introduce a co-substrate for cofactor (e.g., NADH/NADPH) regeneration, such as 2-propanol.

-

Continue incubation until the reduction of the ketone is complete.

-

The final product can be extracted from the reaction medium using an organic solvent and purified via column chromatography.

-

Chiral Separation of Racemic Mixtures

When a stereoselective synthesis is not feasible, the separation of a racemic or diastereomeric mixture is required. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective analytical and preparative method.

Protocol Overview: Chiral HPLC Separation

-

Principle: Enantiomers interact differently with a chiral stationary phase, leading to different retention times and thus separation. The "three-point interaction model" is the fundamental principle governing this recognition, where at least three simultaneous interactions between the analyte and the CSP are necessary for chiral discrimination.[9]

-

Stationary Phase Selection: The choice of CSP is critical. Common CSPs are based on polysaccharides (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptides.[10] Screening multiple columns and mobile phases is often necessary to find the optimal separation conditions.

-

Mobile Phase Selection: The separation can be performed in different elution modes, including normal phase (e.g., heptane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., water/acetonitrile).[10]

-

Methodology:

-

Dissolve the racemic mixture of this compound in a suitable solvent compatible with the mobile phase.

-

Equilibrate the selected chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

-

Inject a small volume of the sample onto the column.

-

Run the chromatogram at a constant flow rate and temperature.

-

Detect the eluting isomers using a suitable detector (e.g., UV-Vis at a wavelength where the phenyl group absorbs).

-

The two enantiomers will appear as separate peaks. The method can be scaled up for preparative separation by using a larger column and injecting larger sample volumes.

-

Other potential separation techniques include stripping crystallization, which combines melt crystallization and vaporization and has been used to separate other chiral compounds like phenylglycinol.[11]

Conclusion

The four represent a valuable set of chiral building blocks for drug development and asymmetric synthesis. While specific data on these compounds is sparse, established methodologies for analogous molecules provide a clear path forward for their synthesis and characterization. The modularity of biocatalytic routes offers a highly efficient and selective means to access each stereoisomer individually.[7][8] Furthermore, advanced chiral chromatography techniques provide a reliable method for the separation and analysis of these isomers, which is essential for evaluating their distinct biological and chemical properties. This guide serves as a foundational resource for researchers aiming to explore the potential of these stereochemically rich compounds.

References

- 1. This compound | C10H14O2 | CID 31433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 1,2-Butanediol, 1-phenyl | 22607-13-2 [chemicalbook.com]

- 4. 1,2-Butanediol - Wikipedia [en.wikipedia.org]

- 5. 1,2-Butanediol, 4-phenyl-, (2S)- CAS#: 124988-64-3 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. mdpi.com [mdpi.com]

- 11. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Phenyl-1,2-butanediol: A Detailed Overview of Key Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-Phenyl-1,2-butanediol, a vicinal diol of interest in organic synthesis and as a potential building block in drug development. Three primary synthetic strategies are explored: Sharpless asymmetric dihydroxylation, Grignard reaction, and biocatalytic reduction. Each method offers distinct advantages in terms of stereocontrol, scalability, and substrate scope.

Summary of Synthesis Methods

The following table summarizes the key quantitative data associated with the different synthesis methods for this compound and analogous compounds. This allows for a direct comparison of their efficiency and stereoselectivity.

| Method | Starting Material | Key Reagents/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Sharpless Asymmetric Dihydroxylation | trans-1-Phenyl-1-butene | AD-mix-β, OsO₄ (catalytic) | (1R,2R)-1-Phenyl-1,2-butanediol | High (typical for this reaction) | >95 (typical for this reaction) | N/A (syn-dihydroxylation) |

| Grignard Reaction | 1-Hydroxy-2-butanone | Phenylmagnesium bromide | This compound | Moderate to High | N/A (racemic unless a chiral auxiliary is used) | Diastereomeric mixture (syn/anti) |

| Biocatalytic Reduction | 1-Phenyl-1,2-butanedione | Baker's Yeast (Saccharomyces cerevisiae) | (1R,2S)-1-Phenyl-1,2-propanediol* | 89.59 | >98 | N/A (highly stereoselective) |

*Data for the analogous compound 1-Phenyl-1,2-propanediol is provided due to the lack of specific data for this compound in the searched literature. This method is expected to yield high enantioselectivity for the butanediol analogue as well.

Method 1: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of syn-1,2-diols from prochiral alkenes.[1][2] The use of commercially available "AD-mix" reagents, which contain the osmium catalyst, a chiral ligand (a derivative of dihydroquinidine or dihydroquinine), a re-oxidant, and a base, simplifies the experimental procedure significantly.[1] For the synthesis of (1R,2R)-1-Phenyl-1,2-butanediol, trans-1-phenyl-1-butene is treated with AD-mix-β.

Reaction Pathway

Caption: Sharpless Asymmetric Dihydroxylation of trans-1-Phenyl-1-butene.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-1-phenyl-1-butene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

Addition of AD-mix: To the stirred solution at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene).

-

Reaction Monitoring: Stir the resulting slurry vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g) and stirring for an additional hour.

-

Extraction: Add ethyl acetate (20 mL) to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Work-up: Combine the organic layers, wash with 1 M NaOH, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure (1R,2R)-1-Phenyl-1,2-butanediol.

Method 2: Grignard Reaction

The Grignard reaction provides a classic and versatile method for the formation of carbon-carbon bonds.[3] The synthesis of this compound can be achieved by the reaction of phenylmagnesium bromide with 1-hydroxy-2-butanone. This method generally produces a racemic mixture of diastereomers (syn and anti), which may require subsequent separation.

Reaction Pathway

Caption: Grignard reaction for this compound synthesis.

Experimental Protocol

-

Grignard Reagent Preparation (if not commercially available):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).

-

Add a small crystal of iodine.

-

Add a solution of bromobenzene (1.0 equiv.) in anhydrous diethyl ether dropwise to initiate the reaction.

-

Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve 1-hydroxy-2-butanone (1.0 equiv.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of diastereomers, can be purified and the diastereomers separated by flash column chromatography on silica gel.

-

Method 3: Biocatalytic Reduction

Biocatalytic methods offer a green and highly stereoselective alternative for the synthesis of chiral molecules. The reduction of a diketone, 1-phenyl-1,2-butanedione, using a biocatalyst such as baker's yeast (Saccharomyces cerevisiae) can produce the corresponding diol with high enantiomeric excess.[4] While a specific protocol for this compound was not found, the following protocol for the analogous 1-phenyl-1,2-propanediol is provided and is expected to be adaptable.

Reaction Pathway

Caption: Biocatalytic reduction of 1-Phenyl-1,2-butanedione.

Experimental Protocol (Adapted from 1-phenyl-1,2-propanediol synthesis)

-

Yeast Suspension Preparation: In an Erlenmeyer flask, suspend baker's yeast (e.g., 20 g of freeze-dried yeast) in a solution of sucrose (e.g., 40 g) in warm water (e.g., 200 mL).

-

Activation: Stir the suspension at room temperature for about 30 minutes to activate the yeast.

-

Substrate Addition: Add 1-phenyl-1,2-butanedione (1.0 mmol) to the yeast suspension.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC. The reduction is typically complete within 24-48 hours.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Note: The stereochemical outcome of the reduction may vary depending on the specific enzymes present in the yeast and the substrate. It is advisable to determine the enantiomeric excess of the product experimentally using chiral HPLC or GC.

References

Application Notes and Protocols for the Asymmetric Synthesis of 1-Phenyl-1,2-butanediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of the chiral vicinal diol, 1-Phenyl-1,2-butanediol. This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail two primary methodologies: the Sharpless Asymmetric Dihydroxylation of 1-phenyl-1-butene and the biocatalytic asymmetric reduction of 1-hydroxy-1-phenyl-2-butanone.

Data Presentation

The following table summarizes the expected quantitative data for the described synthetic methods. Please note that where direct data for this compound is unavailable, data for structurally similar compounds is provided as a reasonable expectation of performance.

| Method | Substrate | Catalyst/Reagent | Product Stereoisomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference Compound (if applicable) |

| Sharpless Asymmetric Dihydroxylation | 1-phenyl-1-butene | AD-mix-β | (1R,2R) | ~98 | ~97 | General for terminal alkenes[1] |

| Sharpless Asymmetric Dihydroxylation | 1-phenyl-1-butene | AD-mix-α | (1S,2S) | ~96 | ~91 | General for terminal alkenes[1] |

| Biocatalytic Asymmetric Reduction | 1-hydroxy-1-phenyl-2-butanone | Engineered E. coli with Carbonyl Reductase | (S) | ~90 | >99 | (S)-1-phenyl-1,2-ethanediol[2] |

| Enantioselective Hydrogenation (Pt/cinchonidine) | 1-phenyl-1,2-propanedione | Pt/cinchonidine | (1R,2S) | - | 64 (for the hydroxyketone intermediate) | 1-phenyl-1,2-propanediol[3] |

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 1-phenyl-1-butene

This protocol is adapted from the general procedure for Sharpless Asymmetric Dihydroxylation and is expected to yield the corresponding enantiomer of this compound in high yield and enantioselectivity.[1][4][5]

Materials:

-

1-phenyl-1-butene

-

AD-mix-β (for the (1R,2R)-diol) or AD-mix-α (for the (1S,2S)-diol)

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred mixture of tert-butanol (5 mL) and water (5 mL) at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene).

-

The mixture is stirred until the two phases are clear, and then cooled to 0 °C.

-

Methanesulfonamide (1 equivalent) is added.

-

1-phenyl-1-butene (1 mmol) is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C and monitored by TLC. The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, solid sodium sulfite (1.5 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

-

Ethyl acetate (10 mL) is added, and the layers are separated.

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with 2 N NaOH, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the pure this compound.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Biocatalytic Asymmetric Reduction of 1-hydroxy-1-phenyl-2-butanone

This protocol is based on the highly efficient synthesis of (S)-1-phenyl-1,2-ethanediol using an engineered whole-cell biocatalyst.[2] A similar outcome is expected for the analogous substrate, 1-hydroxy-1-phenyl-2-butanone.

Materials:

-

1-hydroxy-1-phenyl-2-butanone

-

Lyophilized E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase

-

D-Glucose

-

Sodium phosphate buffer (100 mM, pH 6.0)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 1-hydroxy-1-phenyl-2-butanone (1 mmol) in DMSO (1 mL) is prepared.

-

In a reaction vessel, the lyophilized whole cells are suspended in sodium phosphate buffer (9 mL).

-

D-Glucose (1.1 equivalents) is added to the cell suspension.

-

The reaction is initiated by adding the substrate solution to the cell suspension.

-

The reaction mixture is stirred at 30 °C, and the pH is maintained at 6.0.

-

The progress of the reaction is monitored by HPLC.

-

Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography.

-

The enantiomeric excess of the resulting this compound is determined by chiral HPLC analysis.

Visualizations

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Caption: Biocatalytic Asymmetric Reduction Workflow.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 1-Phenyl-1,2-butanediol as a Chiral Auxiliary